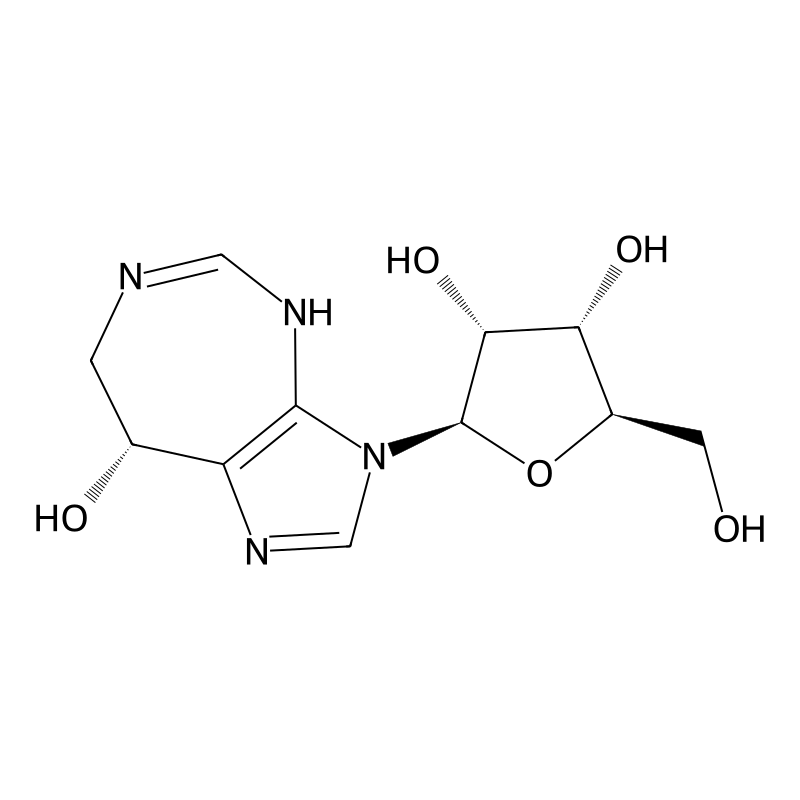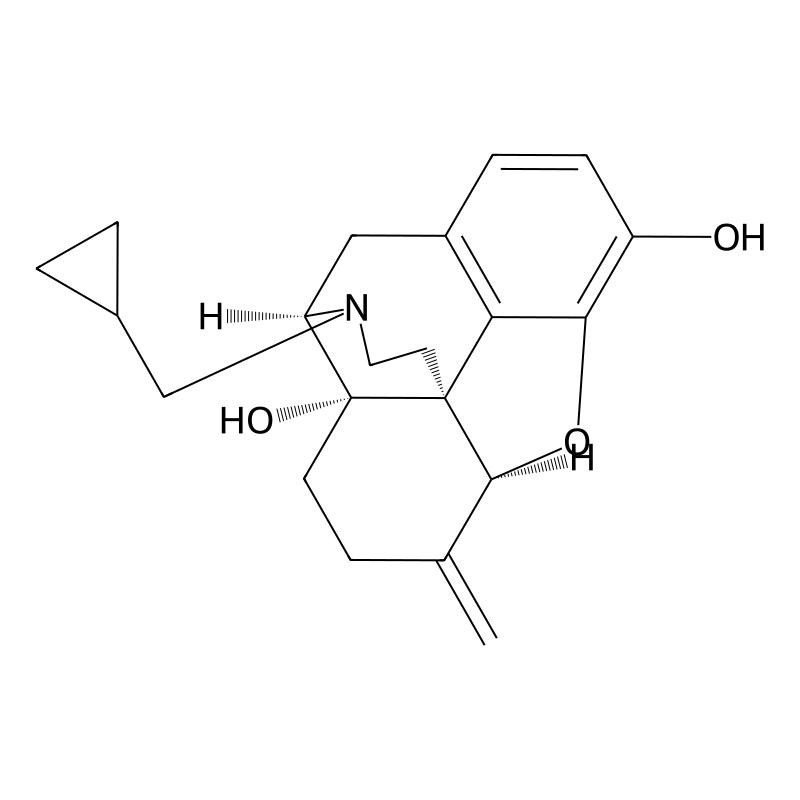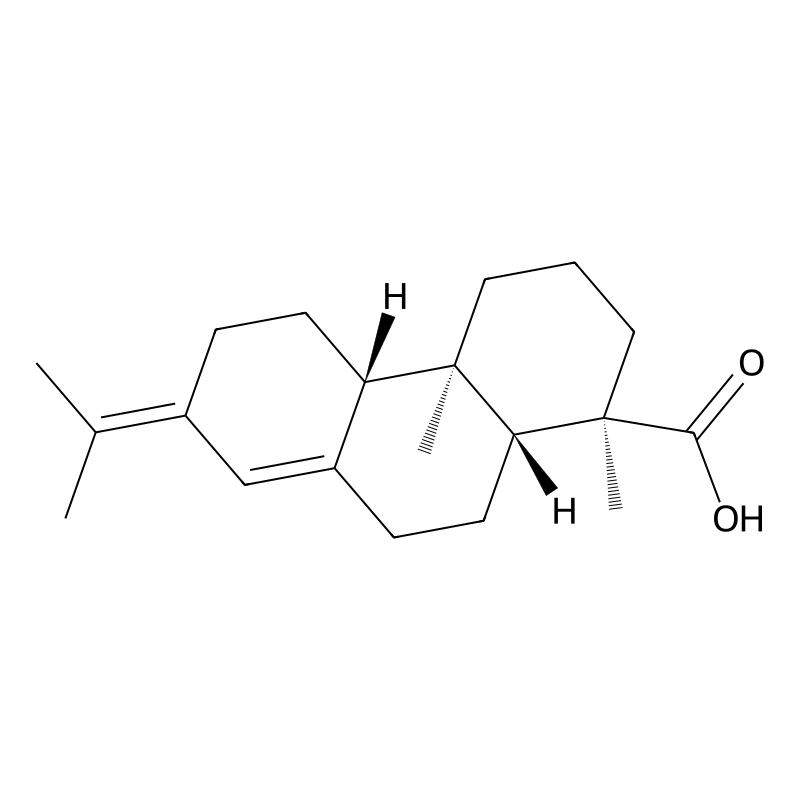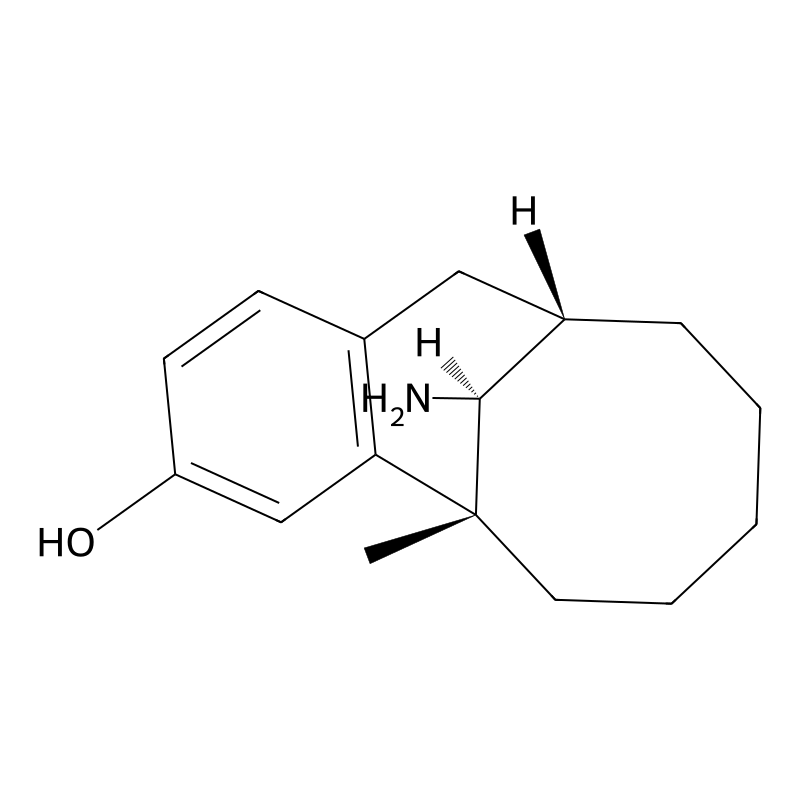Levorphanol
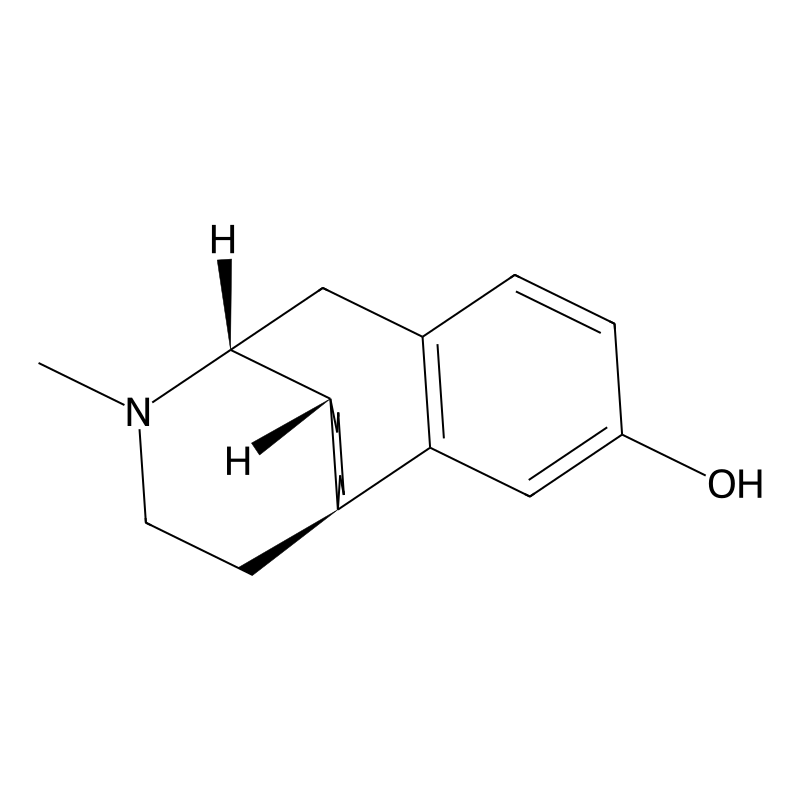
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Analgesic Effects in Neuropathic Pain
Levorphanol's main research focus lies in its analgesic properties, particularly for neuropathic pain. This type of pain arises from damage to the nerves themselves and can be notoriously difficult to treat. Studies have shown promising results for using levorphanol in managing neuropathic pain syndromes [].
Compared to other opioids, levorphanol might offer some advantages. Research suggests it may have a "ceiling effect" on respiratory depression, meaning there's a limit to how much it can suppress breathing, potentially reducing a significant risk associated with opioids []. Additionally, levorphanol doesn't seem to prolong the QT interval in the heart, another potential safety concern with certain opioids.
However, more research is needed to fully understand levorphanol's effectiveness and safety profile compared to established medications for neuropathic pain [].
Levorphanol is a synthetic opioid analgesic primarily used for the management of moderate to severe pain. It is the levorotatory enantiomer of racemorphan and is known for its potency, being approximately four to eight times more effective than morphine at equianalgesic doses . First synthesized in Germany in 1946, levorphanol has been utilized in the United States since 1953 and is marketed under the brand name Levo-Dromoran . The compound acts predominantly as an agonist at the mu-opioid receptors but also interacts with delta-opioid and kappa-opioid receptors, as well as exhibiting NMDA receptor antagonism and serotonin-norepinephrine reuptake inhibition .
Levorphanol's chemical structure is characterized by its formula and a molecular weight of approximately 257.37 g/mol . As a member of the morphinan class, its reactions primarily involve binding to opioid receptors, leading to various intracellular signaling cascades. This engagement inhibits adenylate cyclase activity, decreases calcium influx, and promotes hyperpolarization of neurons, resulting in analgesic effects typical of opioids . The compound is metabolized in the liver, predominantly yielding glucuronide metabolites that are excreted renally .
Levorphanol exhibits a range of biological activities due to its interaction with multiple receptor types:
- Mu-opioid receptor: Primary target for analgesic effects.
- Delta-opioid receptor: Contributes to pain modulation.
- Kappa-opioid receptor: May influence psychotomimetic side effects.
- NMDA receptor antagonist: Provides efficacy against neuropathic pain.
- Serotonin-norepinephrine reuptake inhibitor: Enhances mood and may alleviate certain types of pain.
The compound can produce side effects such as sedation, respiratory depression, euphoria, and psychotomimetic effects like hallucinations and delirium . Its half-life ranges from 11 to 16 hours, allowing for prolonged analgesic activity compared to other opioids .
Levorphanol can be synthesized through various chemical processes involving the manipulation of morphinan derivatives. The synthesis typically starts from morphine or other related compounds through several steps that include hydroxylation and methylation reactions. Specific methods may vary based on desired purity and yield but generally involve:
- Starting Material: Morphine or racemorphan.
- Hydroxylation: Introduction of hydroxyl groups at specific positions on the morphinan skeleton.
- Methylation: Modifying nitrogen groups to achieve the levorotatory configuration.
These synthetic pathways are crucial for producing pharmaceutical-grade levorphanol for clinical use.
Levorphanol is primarily indicated for:
- Pain Management: Effective for moderate to severe pain where other analgesics are insufficient.
- Preoperative Medication: Used to provide analgesia in surgical settings.
- Chronic Pain Conditions: Particularly beneficial in cases resistant to other treatments due to its NMDA antagonism.
The drug's long duration of action makes it suitable for chronic pain management, allowing for less frequent dosing compared to some other opioids .
Levorphanol has been studied extensively regarding its interactions with other medications and substances:
- CNS Depressants: Co-administration with other central nervous system depressants (e.g., benzodiazepines) can enhance sedation and respiratory depression risks.
- Opioid Tolerance: Unlike some opioids, levorphanol does not exhibit complete cross-tolerance with morphine, making it useful in patients with opioid tolerance .
- Drug Metabolism: As a substrate for hepatic enzymes, levorphanol may interact with drugs that induce or inhibit cytochrome P450 enzymes.
Adverse reactions can include respiratory depression, hypotension, dizziness, nausea, and potential allergic reactions such as anaphylaxis .
Levorphanol shares similarities with several other opioid compounds. Here are some notable comparisons:
| Compound | Type | Potency Relative to Morphine | Unique Features |
|---|---|---|---|
| Morphine | Natural Opioid | Baseline | Widely used; well-studied |
| Methadone | Synthetic Opioid | 2-4 times | Long half-life; used in addiction treatment |
| Dextromethorphan | Synthetic Opioid | Low (antitussive) | NMDA antagonist; minimal analgesic properties |
| Fentanyl | Synthetic Opioid | 50-100 times | Extremely potent; rapid onset |
| Buprenorphine | Partial Agonist | 25 times | Ceiling effect on respiratory depression |
Levorphanol's unique profile lies in its combination of strong mu-opioid receptor activity along with NMDA antagonism, making it particularly effective for certain pain types that may not respond well to traditional opioids like morphine or even methadone . Its potential psychotomimetic effects also distinguish it from many other opioids which typically do not exhibit such side effects.
Purity
Physical Description
Color/Form
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
LogP
3.11 (LogP)
log Kow = 3.11
3.3
Decomposition
Appearance
Melting Point
Crystals; mp: 113-115 °C (when anhydrous, mp 2-6-208 °C); specific optical rotation: -14 deg at 20 °C/D (c = 3 in water); pH of 0.2% aqueous solution is 3.4 to 4.0; 1 g soluble in 45 mL water, in 110 g alcohol, in 50 g ether /d-Levophanol tartrate dihydrate/
Crystals; mp: 183-185 °C; specific optical rotation: +34.6 deg at 20 °C/D (c = 3 in water); soluble in water. /Levorphanol dextro tartrate monohydrate/
Crystals from anisole and dil alcohol; mp: 251-253 °C /dl-Levorphanol/
Crystals; soluble in water; sparingly in alcohol; practically insoluble in ether; mp: 193-5 °C /dl-Levorphanol hydrobromide/
Crystals; MP: 198-199 °C; specific optical rotation: + 56.3 deg at 20 °C/D (c = 3 in absolute alcohol) /dextro-Levorphanol/
198 - 199 °C
Storage
UNII
V7R79HN3XD
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects]
Drug Indication
Livertox Summary
Drug Classes
Therapeutic Uses
Levorphanol Tartrate Tablets USP are indicated for the management of moderate to severe pain where an opioid analgesic is appropriate. /Included in US product label/
Pharmacology
Levorphanol is a synthetic derivative of morphine with analgesic activities. Levorphanol mimics the actions of morphine, however, it is about 8 times more potent than morphine. This agent binds to opioid mu receptors, thereby producing analgesia, euphoria, sedation, respiratory depression, miosis, bradycardia, and physical dependence.
MeSH Pharmacological Classification
Mechanism of Action
Levorphanol is a widely used opiate analgesic. Although structurally related to morphine, levorphanol has high affinity for a number of receptor subtypes, including both kappa 1 and kappa 3. Prior reports had implicated a kappa component of levorphanol-induced antinociception. Evidence is now presented suggesting that levorphanol-induced analgesia is produced by a mixture of mu and kappa 3 mechanisms. Levorphanol was a potent analgesic in the tail-flick assay, when given systemically, spinally or supraspinally. Isobolographic analysis of the combined administration of levorphanol, spinally and supraspinally implied synergistic interactions. Naloxonazine reduced levorphanol-induced analgesia, implicating a role for mu1 receptors. The kappa 1 antagonist nor-binaltorphimine at a dose which reversed analgesia induced by U50,488H did not antagonize levorphanol-induced analgesia. Additional studies revealed no cross tolerance in either direction, between levorphanol with the kappa 1 analgesic U50,488H. Together, these results strongly argue against a role for kappa 1 receptors in levorphanol-induced analgesia. However, mice tolerant to the kappa 3 analgesic, naloxone benzoylhydrazone (NalBzoH), showed cross tolerance to levorphanol, implying a role of kappa 3 mechanisms in levorphanol-induced analgesia.
Levorphanol is a potent synthetic opioid similar to morphine in its actions. Like other mu-agonist opioids it is believed to act at receptors in the periventricular and periaqueductal gray matter in both the brain and spinal cord to alter the transmission and perception of pain. Onset of analgesia and peak analgesic effect following administration of levorphanol are similar to morphine when administered at equianalgesic doses.
KEGG Target based Classification of Drugs
Rhodopsin family
Opioid
OPRM1 [HSA:4988] [KO:K04215]
Vapor Pressure
Pictograms



Acute Toxic;Irritant;Health Hazard
Other CAS
77-07-6
Absorption Distribution and Excretion
10 to 13 L/kg
0.78 to 1.1 L/kg/hr
Plasma concentrations of the narcotic analgesic, levorphanol, have been determined following i.v., i.m. and oral administration of therapeutic doses of the drug to patients with pain. In two patients who received single i.v. doses of levorphanol the plasma concentration-time profile in each subject was best described by a triexponential decline of the concentrations with terminal half-lives (t 1/2) of about 11 hr. Following i.m. and oral administrations, peak plasma concentrations of intact drug were generally reached after about 0.5 and 1 hr, respectively. Conjugated (beta-glucuronidase labile) levorphanol appeared rapidly in plasma following all routes of administration and quickly reached concentrations which were 5 to 10 fold higher than the intact drug. Effective analgesic steady-state concentrations of levorphanol in patients receiving a wide range of chronic oral and i.m. dosages of the drug ranged from about 10 to 100 ng/ml and these concentrations showed no apparent correlation with either the dose or the subjective analgesic response achieved. The latter observations are probably a reflection of extensive and variable inter-subject "first-pass" metabolism of the drug combined with different degrees of pharmacologic tolerance at the receptor level. However, in the non-tolerant patient it appears that a plasma concentration of about 10 ng/ml is associated with a positive analgesic effect. Furthermore it seems that analgesia is often maintained within a narrow plasma concentration range for each subject in that relatively small decreases in plasma concentration in some patients may be associated with either mild or severe pain. Plasma protein binding at steady-state in 10 patients averaged 40 +/- 2.6%. Concentrations of the drug in the cerebrospinal fluid of 2 patients studied were 60 to 70% of the corresponding plasma levels of the drug.
Levorphanol tartrate is well absorbed following oral administration. Following oral administration, peak plasma concentrations are achieved in about 1 hour. With multiple oral dosing, steady-state plasma concentrations usually are achieved in 3 days. Levorphanol's duration of analgesic effect (6-8 hours) is longer than that produced by morphine or meperidine.
Metabolism Metabolites
Levorphanol tartrate is metabolized primarily in the liver where it undergoes conjugation with glucuronic acid and is excreted primarily in urine as the glucuronide conjugate.
Levorphanol is extensively metabolized in the liver and is eliminated as the glucuronide metabolite. Half Life: 11-16 hours
Associated Chemicals
Levorphanol tartrate; 125-72-4
Wikipedia
Deoxyadenosine_diphosphate
Racemorphan
Drug Warnings
Because levorphanol causes respiratory depression, it should be administered with caution to patients with impaired respiratory reserve or respiratory depression from some other cause (e.g., from other medication, uremia, severe infection, obstructive respiratory conditions, restrictive respiratory diseases, intrapulmonary shunting or chronic bronchial asthma). As with other strong opioids, use of levorphanol in acute or severe bronchial asthma is not recommended.
The respiratory depressant effects of levorphanol with carbon dioxide retention and secondary elevation of cerebral spinal fluid pressure may be markedly exaggerated in the presence of head injury, other intracranial lesions or pre-existing increase in intracranial pressure. Opioids, including levorphanol, produce effects that may obscure neurological signs of further increase in pressure in patients with head injuries. In addition, levorphanol may affect level of consciousness that may complicate neurological evaluation.
The use of levorphanol in acute myocardial infarction or in cardiac patients with myocardial dysfunction or coronary insufficiency should be limited because the effects of levorphanol on the work of the heart are unknown.
For more Drug Warnings (Complete) data for LEVORPHANOL (14 total), please visit the HSDB record page.
Biological Half Life
The elimination half life is 11 hours but may be up to 30 hours with chronic dosing due to drug accumulation.
Following IV administration (parenteral preparation no longer commercially available in the US), a terminal half-life of levorphanol of 11-16 hours has been reported.
Use Classification
Methods of Manufacturing
General Manufacturing Information
Orally active synthetic morphine analog.
Analytic Laboratory Methods
101 DRUGS OF FORENSIC INTEREST WERE CHARACTERIZED BY THEIR HIGH PERFORMANCE LIQUID CHROMATOGRAPHY RELATIVE RETENTION TIMES & THE RATIO OF ABSORBANCE @ 254 & 280 NM.
Clinical Laboratory Methods
A RADIOIMMUNOASSAY IS DESCRIBED FOR MORPHINE & RELATED OPIATES. ASSAY IS SUITABLE FOR BODY FLUIDS.
A method for the determination of anileridine, levorphanol, nalbuphine, and ethamivan in urine using GC with nitrogen phosphorus detector and GC with mass selective detector is described. The parent forms and the metabolites of these drugs were analyzed by GC/nitrogen phosphorus detector screening and GC/mass selection detector confirmation following trifluoroacetyl and trimethylsilyl derivatization. This method is reliable, rapid and sensitive.
The recovery data of 40 doping agents including levorphenol from human urine were evaluated. Retention data were standardized by the calculation of relative retention times using N,N-diisopropyl-n-dodecane as the internal std. The relative std deviations of retention times were <0.5% for the within batch analyses and <0.8% for the day-to-day analyses. Good recoveries (>70%) were observed for most of the drugs.
For more Clinical Laboratory Methods (Complete) data for LEVORPHANOL (8 total), please visit the HSDB record page.
Storage Conditions
Store at 20 deg to 25 °C (68 deg to 77 °F)
Interactions
Agonist/antagonist analgesics (e.g., pentazocine, nalbuphine, butorphanol, dezocine and buprenorphine) should NOT be administered to a patient who has received or is receiving a course of therapy with a pure agonist opioid analgesic such as levorphanol. In opioid-dependent patients, mixed agonist/antagonist analgesics may precipitate withdrawal symptoms.
Concurrent use of levorphanol with central nervous system depressants (e.g., alcohol, sedatives, hypnotics, other opioids, barbiturates, tricyclic antidepressants, phenothiazines, tranquilizers, skeletal muscle relaxants and antihistamines) may result in additive central nervous system depressant effects.
Stability Shelf Life
Dates
2: Pham TC, Fudin J, Raffa RB. Is levorphanol a better option than methadone? Pain Med. 2015 Sep;16(9):1673-9. doi: 10.1111/pme.12795. Epub 2015 Aug 26. PubMed PMID: 26307179.
3: Prommer E. Levorphanol: revisiting an underutilized analgesic. Palliat Care. 2014 May 11;8:7-10. doi: 10.4137/PCRT.S13489. eCollection 2014. Review. PubMed PMID: 25278763; PubMed Central PMCID: PMC4168847.
4: Loitman JE. Levorphanol #240. J Palliat Med. 2011 Jul;14(7):875-6. doi: 10.1089/jpm.2011.9673. PubMed PMID: 21699425.
5: Bonn B, Masimirembwa CM, Castagnoli N Jr. Exploration of catalytic properties of CYP2D6 and CYP3A4 through metabolic studies of levorphanol and levallorphan. Drug Metab Dispos. 2010 Jan;38(1):187-99. doi: 10.1124/dmd.109.028670. Epub . PubMed PMID: 19797609.
6: McNulty JP. Chronic pain: levorphanol, methadone, and the N-methyl-D-aspartate receptor. J Palliat Med. 2009 Sep;12(9):765-6. doi: 10.1089/jpm.2009.0105. PubMed PMID: 19719367.
7: Prommer EE. Levorphanol revisited. J Palliat Med. 2007 Dec;10(6):1228-30. PubMed PMID: 18095794.
8: Zhang A, Li F, Ding C, Yao Q, Knapp BI, Bidlack JM, Neumeyer JL. Synthesis and pharmacological evaluation of 6,7-indolo/thiazolo-morphinans--further SAR of levorphanol. J Med Chem. 2007 May 31;50(11):2747-51. Epub 2007 May 9. PubMed PMID: 17488103.
9: McNulty JP Md Facp Faahpm. Levorphanol for the treatment of severe chronic pain. Int J Pharm Compd. 2007 May-Jun;11(3):202-11. PubMed PMID: 23996022.
10: Prommer E. Levorphanol: the forgotten opioid. Support Care Cancer. 2007 Mar;15(3):259-64. Epub 2006 Oct 13. Review. PubMed PMID: 17039381.
11: McNulty JP. PostScription: Treatment of Chronic Pain with Methadone or Levorphanol. Int J Pharm Compd. 2006 Mar-Apr;10(2):159-60. PubMed PMID: 23974191.
12: Everhart ET, Shwonek P, Jacob P 3rd, Rowbotham MC, Jones RT. Quantitation of levorphanol in human plasma at subnanogram per milliliter levels using capillary gas chromatography with electron-capture detection. J Chromatogr B Biomed Sci Appl. 1999 Jun 11;729(1-2):173-81. PubMed PMID: 10410940.
13: Tive L, Ginsberg K, Pick CG, Pasternak GW. Kappa 3 receptors and levorphanol-induced analgesia. Neuropharmacology. 1992 Sep;31(9):851-6. PubMed PMID: 1331842.
14: Coniam SW. Withdrawal of levorphanol. Anaesthesia. 1991 Jun;46(6):518. PubMed PMID: 2048699.
15: Moulin DE, Ling GS, Pasternak GW. Unidirectional analgesic cross-tolerance between morphine and levorphanol in the rat. Pain. 1988 May;33(2):233-9. PubMed PMID: 2837716.
16: Howell LL, Bergman J, Morse WH. Effects of levorphanol and several kappa-selective opioids on respiration and behavior in rhesus monkeys. J Pharmacol Exp Ther. 1988 Apr;245(1):364-72. PubMed PMID: 2834543.
17: Choi DW, Peters S, Viseskul V. Dextrorphan and levorphanol selectively block N-methyl-D-aspartate receptor-mediated neurotoxicity on cortical neurons. J Pharmacol Exp Ther. 1987 Aug;242(2):713-20. PubMed PMID: 3039122.
18: Hirst M, Kavaliers M. Levorphanol but not dextrorphan suppresses the foot-lifting response to an aversive thermal stimulus in the terrestrial snail, Cepaea nemoralis. Neuropharmacology. 1987 Feb-Mar;26(2-3):121-3. PubMed PMID: 3587526.
19: Mucha RF, Herz A. Preference conditioning produced by opioid active and inactive isomers of levorphanol and morphine in rat. Life Sci. 1986 Jan 20;38(3):241-9. PubMed PMID: 3941594.
20: Martin JR, Takemori AE. Increased sensitivity to dopamine agonists following a single dose of morphine or levorphanol in mice. Eur J Pharmacol. 1985 Dec 10;119(1-2):75-84. PubMed PMID: 3002820.
